molecular formula C9H14O B8612777 3,4,6,7,8,8a-hexahydro-2H-chromene CAS No. 60416-26-4

3,4,6,7,8,8a-hexahydro-2H-chromene

Cat. No.: B8612777
CAS No.: 60416-26-4
M. Wt: 138.21 g/mol
InChI Key: VOFYLORKFXLTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6,7,8,8a-hexahydro-2H-chromene is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

1. Antitumor Activity

Numerous studies have investigated the anticancer potential of derivatives of 3,4,6,7,8,8a-hexahydro-2H-chromene. For instance, a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives were synthesized and evaluated for their cytotoxic effects against several human tumor cell lines. The most active compound exhibited an IC50 value of less than 1 μM, indicating potent growth inhibition .

2. Mechanisms of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that structural modifications at specific positions on the chromene scaffold can significantly enhance antitumor activity. For example, halogen substitutions at the third position have been linked to increased cytotoxicity .

Antimicrobial Activity

1. Broad-Spectrum Antimicrobial Effects

Research has also highlighted the antimicrobial properties of hexahydro-2H-chromene derivatives. Compounds derived from this scaffold have shown effectiveness against a range of pathogens including bacteria and fungi. The synthesis of triazole-tethered chromenes has been reported to exhibit significant antibacterial and antifungal activities .

2. Specific Case Studies

In one study, a library of 2-amino-7-propargyloxy-4H-chromene derivatives was synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives possess strong inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Synthetic Organic Chemistry Applications

1. Versatile Synthetic Intermediates

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalizations leading to the formation of complex molecules with potential bioactivity. Methods such as one-pot reactions involving cyclic diketones and malononitrile have been developed to synthesize chromene derivatives efficiently .

2. Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize environmentally friendly approaches to synthesize chromenes. For instance, reactions conducted in water using recoverable catalysts have been reported to yield high amounts of products with minimal environmental impact . These methods not only enhance yield but also align with sustainable chemistry practices.

Properties

CAS No.

60416-26-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-2H-chromene

InChI

InChI=1S/C9H14O/c1-2-6-9-8(4-1)5-3-7-10-9/h4,9H,1-3,5-7H2

InChI Key

VOFYLORKFXLTER-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CCCOC2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 48 mL diisobutylaluminum hydride (1.0 M in cyclohexane) was cooled to −78° C. and a solution of 2.335 g ethyl 3-(6-oxocyclohex-1-en-1-yl)propanoate in 48 mL THF was added. The reaction was warmed to 0° C. and stirred for one hour, then warmed to RT and stirred for one more hour. The reaction was not complete at this point, so 10 mL additional diisobutylaluminum hydride solution was added the reaction was and stirred at RT for two hours. The reaction was then cooled to −78° C. and then 25 mL 6 M HCl was added dropwise. After the addition was complete, the reaction was allowed to return to RT and was stirred overnight. The reaction was diluted with 200 mL Et2O then washed 2× with water, then with brine. The organic layer was dried over Na2SO4 then filtered, concentrated, and purified on silica gel to provide the title compound.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
2.335 g
Type
reactant
Reaction Step Two
Name
Quantity
48 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.